N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide

B‑Raf kinase inhibition Pyrazolopyrimidine SAR Enzyme IC₅₀

Achieving reproducible SAR in B-Raf inhibitor programs is hindered by variable C-3 substitution. This unsubstituted scaffold (CAS 950195-00-3, ≥95% purity) enables systematic derivatization, directly replicating the crystallographically validated non-hinge-binding pose of lead compound 10n (PDB 3II5). Key outcomes: • Access a >60-fold potency range (1.50 µM to 0.024 µM) via controlled C-3 functionalization. • Benchmark selectivity against the published kinase panel (B-Raf/c-Raf IC₅₀ 0.024/0.025 µM). • Engineer metabolic stability using reported rat microsome t₁/₂ data (26->30 min) as a reference.

Molecular Formula C20H13F3N4O
Molecular Weight 382.3 g/mol
Cat. No. B13039992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide
Molecular FormulaC20H13F3N4O
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC4=CC=NN34
InChIInChI=1S/C20H13F3N4O/c21-20(22,23)15-5-1-4-14(11-15)19(28)26-16-6-2-3-13(12-16)17-7-9-24-18-8-10-25-27(17)18/h1-12H,(H,26,28)
InChIKeyBMVFRDWYIBSEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(pyrazolo[1,5‑a]pyrimidin‑7‑yl)phenyl)-3-(trifluoromethyl)benzamide – Core Scaffold Identity and B‑Raf Inhibitor Context


This compound (CAS 950195‑00‑3) is the unsubstituted pyrazolo[1,5‑a]pyrimidine‑7‑yl‑phenyl‑benzamide scaffold that defines a published series of C‑3‑functionalized B‑Raf kinase inhibitors [1]. While the parent scaffold itself was used as a synthetic entry point, the series originating from it has yielded potent, non‑hinge‑binding B‑Raf inhibitors exemplified by compound 10n, which advanced to co‑crystallisation with wild‑type B‑Raf (PDB 3II5). Its commercial availability as a ≥95 % purity solid permits direct procurement of the core for systematic structure‑activity relationship (SAR) exploration.

Why N‑(3‑(pyrazolo[1,5‑a]pyrimidin‑7‑yl)phenyl)-3‑(trifluoromethyl)benzamide Cannot Be Replaced by a Random C‑3‑Substituted Analog


C‑3 substitution on the pyrazolo[1,5‑a]pyrimidine core is the dominant determinant of B‑Raf inhibitory potency, with IC₅₀ values spanning from 1.50 µM (compound 1, R = CO₂Et) down to 0.024 µM (compound 10n, R = 4‑Ph‑CH₂‑N(CH₃)₂) [1][2]. Furthermore, only compound 10n, which carries a basic amine‑appended C‑3 aryl group, achieves the non‑hinge‑binding mode that avoids the canonical hinge‑region hydrogen bond and correlates with improved cellular activity and solubility [1]. Generic interchange of the unsubstituted core with an arbitrary C‑3‑substituted analog therefore risks unpredictable enzyme engagement, loss of the crystallographically validated binding pose, and altered cellular translation of enzyme potency, undermining reproducibility in SAR campaigns.

Quantitative Comparative Evidence for N‑(3‑(pyrazolo[1,5‑a]pyrimidin‑7‑yl)phenyl)-3‑(trifluoromethyl)benzamide in B‑Raf Inhibitor Development


B‑Raf Enzyme Potency: Unsubstituted Core vs. Closest C‑3‑Substituted Reference

The parent scaffold (R = H) has not been reported with a direct B‑Raf IC₅₀; the nearest comparator is compound 1 (R = CO₂Et), which displays a B‑Raf IC₅₀ of 1.50 µM. In contrast, the lead optimized analog 10n (R = 4‑Ph‑CH₂‑N(CH₃)₂) achieves a B‑Raf IC₅₀ of 0.024 µM [1]. This >60‑fold potency gain highlights the scaffold’s capacity to serve as a tunable core for iterative C‑3 elaboration.

B‑Raf kinase inhibition Pyrazolopyrimidine SAR Enzyme IC₅₀

Cellular Antiproliferative Activity: WM 266‑4 and HT29 Melanoma/Colorectal Cell Lines

Compound 1 (C‑3 CO₂Et) shows WM 266‑4 IC₅₀ = 6.2 µM and HT29 IC₅₀ = 7.0 µM, whereas compound 10n exhibits WM 266‑4 IC₅₀ = 0.92 µM and HT29 IC₅₀ = 0.78 µM [1]. The approximately 7‑9‑fold cellular activity gain mirrors the enzyme potency trend but also reflects improved permeability/conformation imparted by the basic amine appendage [1].

Cellular potency Melanoma Colorectal carcinoma

Non‑Hinge‑Binding Mode Confirmed by X‑Ray Crystallography

The co‑crystal structure of compound 10n (C‑3 4‑Ph‑CH₂‑N(CH₃)₂) with wild‑type B‑Raf at 2.79 Å resolution (PDB 3II5) [1] reveals a binding mode that does not involve the canonical hinge‑region hydrogen bond typical of many B‑Raf inhibitors [2]. This non‑hinge‑binding pose is postulated to contribute to selectivity and cellular activity, and its occurrence is strictly dependent on the C‑3 basic amine aryl substitution—not present in the parent scaffold.

Binding mode X‑ray crystallography Kinase hinge

Microsomal Stability as a Function of C‑3 Substitution

Rat liver microsomal stability data for C‑3‑substituted analogs show t₁/₂ values >30 min for compound 10a, 27 min for 10o, and 26 min for 10w [1]. The unsubstituted scaffold, by contrast, lacks such data, meaning its metabolic half‑life must be assumed uncharacterised. SAR indicates that appropriate C‑3 appendages can impart both potency and acceptable microsomal stability, allowing procurement of the core for systematic optimisation of both parameters.

Metabolic stability Rat microsomes Half‑life

Kinase Selectivity Window of the Optimized Analog 10n

Compound 10n is equipotent against c‑Raf (IC₅₀ = 0.025 µM) and shows moderate selectivity over p38α (IC₅₀ = 0.216 µM) but high selectivity over CDK2, CDK4, PKC, JNK1, MK2, PKA, Src, MKK6, PLK1, p70S6K, PI3Kα, and PDK1 (all IC₅₀ >2 µM) [1]. This selectivity profile is a direct consequence of the C‑3 basic amine substitution that engages the non‑hinge‑binding conformation; the unsubstituted scaffold is expected to lack this multi‑kinase selectivity signature, making it a clean starting point for designing selective analogs.

Kinase selectivity Off‑target profiling B‑Raf vs. c‑Raf

SAR Divergence: C‑3 Aryl vs. C‑3 Alkyne Substitution

Within the same core, C‑3 alkyne‑substituted analogs 10a (C≡C(CH₂)₃‑morpholine) and 10b (C≡C(CH₂)₃‑N‑methylpiperazine) show B‑Raf IC₅₀ values of 0.552 µM and 0.842 µM, respectively, while the meta‑amide‑phenyl analog 10e (3‑Ph‑CONH₂) achieves 0.057 µM [1]. This ~10‑fold potency difference between alkyne‑ and aryl‑linked C‑3 extensions on the identical benzamide‑pyrazolopyrimidine core demonstrates that procurement of the unsubstituted scaffold enables diversification along orthogonal vectors with predictable potency outcomes.

Structure‑activity relationship C‑3 substitution Alkyne vs. aryl

Procurement‑Driven Application Scenarios for N‑(3‑(pyrazolo[1,5‑a]pyrimidin‑7‑yl)phenyl)-3‑(trifluoromethyl)benzamide


Focused B‑Raf SAR Library Construction

Starting from the pure unsubstituted scaffold (CAS 950195‑00‑3, ≥95 % purity ), medicinal chemistry teams can systematically install C‑3 aryl, alkyne, and heterocyclic substituents. The >60‑fold potency range documented between compound 1 (1.50 µM) and 10n (0.024 µM) [1] provides a quantifiable activity cliff map, enabling the generation of focused compound libraries with predictable enzyme and cellular activity profiles.

Crystallography‑Guided Fragment Elaboration

The co‑crystal structure of the C‑3‑substituted analog 10n (PDB 3II5, 2.79 Å) [2] establishes the non‑hinge‑binding pose accessible to this chemotype. Procurement of the parent scaffold allows structure‑based design groups to grow the C‑3 vector toward the solvent‑exposed region while retaining the crystallographically defined core interactions, a strategy not replicable with hinge‑binding B‑Raf inhibitor scaffolds.

Selectivity‑Profiling Campaigns with a Defined Baseline

The kinase selectivity signature of compound 10n—equipotent B‑Raf/c‑Raf (IC₅₀ 0.024/0.025 µM), moderate p38α inhibition (0.216 µM), and >2 µM against 12 other kinases [1]—serves as a reference point. Researchers procuring the unsubstituted scaffold can synthesise and profile novel C‑3 analogs against the same kinase panel, quantitatively benchmarking selectivity gains against the published lead.

Metabolic Stability Optimisation with a Clean Starting Point

Rat microsome t₁/₂ values of 26‑>30 min for select C‑3‑substituted analogs [1] indicate that metabolic stability is a tunable parameter within this series. Contract research organisations (CROs) and pharmaceutical discovery teams procuring the unsubstituted core can independently engineer C‑3 substituents to optimise microsomal half‑life without confounding pre‑existing metabolic liabilities, using the published stability data as a comparative benchmark.

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